[3-[(E)-[(2-anilino-2-oxoacetyl)hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate
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Overview
Description
[3-[(E)-[(2-anilino-2-oxoacetyl)hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate is a complex organic compound that features both aromatic and hydrazone functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-[(E)-[(2-anilino-2-oxoacetyl)hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate typically involves the following steps:
Formation of the hydrazone: This step involves the reaction of 2-anilino-2-oxoacetic acid with hydrazine to form the hydrazone intermediate.
Condensation reaction: The hydrazone intermediate is then reacted with 3-formylphenyl 2,4-dichlorobenzoate under acidic or basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazone moiety.
Reduction: Reduction reactions can also occur, potentially converting the hydrazone to a hydrazine derivative.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly used.
Major Products
Oxidation: Products may include oxo derivatives or carboxylic acids.
Reduction: Products may include hydrazine derivatives.
Substitution: Products depend on the substituents introduced, such as halogenated or aminated derivatives.
Scientific Research Applications
Chemistry
Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology
Biological Probes: The compound can be used to study enzyme interactions and biological pathways.
Medicine
Industry
Materials Science: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of [3-[(E)-[(2-anilino-2-oxoacetyl)hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Similar Compounds
[3-[(E)-[(2-anilino-2-oxoacetyl)hydrazinylidene]methyl]phenyl] benzoate: Similar structure but without the dichloro substitution.
[3-[(E)-[(2-anilino-2-oxoacetyl)hydrazinylidene]methyl]phenyl] 4-chlorobenzoate: Similar structure with a single chlorine substitution.
Uniqueness
The presence of the 2,4-dichlorobenzoate moiety in [3-[(E)-[(2-anilino-2-oxoacetyl)hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate may confer unique properties such as increased hydrophobicity or altered reactivity compared to its analogs.
Properties
Molecular Formula |
C22H15Cl2N3O4 |
---|---|
Molecular Weight |
456.3 g/mol |
IUPAC Name |
[3-[(E)-[(2-anilino-2-oxoacetyl)hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate |
InChI |
InChI=1S/C22H15Cl2N3O4/c23-15-9-10-18(19(24)12-15)22(30)31-17-8-4-5-14(11-17)13-25-27-21(29)20(28)26-16-6-2-1-3-7-16/h1-13H,(H,26,28)(H,27,29)/b25-13+ |
InChI Key |
XSKIXJPPAWUMAT-DHRITJCHSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC(=CC=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC(=CC=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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